molecular formula C12H13F2NO B261071 N-cyclopentyl-2,4-difluorobenzamide

N-cyclopentyl-2,4-difluorobenzamide

Cat. No.: B261071
M. Wt: 225.23 g/mol
InChI Key: PDRAZQRYDMHDTO-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,4-difluorobenzamide (CAS: 948772-19-8) is a benzamide derivative characterized by a cyclopentyl amine group attached to a 2,4-difluorinated benzoyl moiety. Its molecular formula is C₁₂H₁₃F₂NO, with a molecular weight of 225.23 g/mol . The compound is typically utilized as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.

Properties

Molecular Formula

C12H13F2NO

Molecular Weight

225.23 g/mol

IUPAC Name

N-cyclopentyl-2,4-difluorobenzamide

InChI

InChI=1S/C12H13F2NO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16)

InChI Key

PDRAZQRYDMHDTO-UHFFFAOYSA-N

SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(C=C(C=C2)F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects and Structural Variations

3-Chloro-N-Cyclohexyl-2,4-Difluorobenzamide (CAS: 2764731-60-2)
  • Structure : Features a cyclohexyl group (vs. cyclopentyl) and a chlorine substituent at the 3-position.
  • Properties: Molecular weight 283.70 g/mol; appears as a white solid with solubility in DMSO and methanol .
  • The cyclohexyl group may enhance lipophilicity but reduce metabolic stability compared to cyclopentyl.
N-Cyclohexyl-2-Fluorobenzamide
  • Structure : Retains the cyclohexyl group but lacks the 4-fluoro substituent.
  • Crystallography : Structural studies (Acta Crystallographica Section E) reveal intermolecular N–H···O hydrogen bonds, forming a 3D network. This contrasts with N-cyclopentyl-2,4-difluorobenzamide, where additional fluorine atoms may influence packing efficiency .
CI-1040 (MEK Inhibitor)
  • Structure: Contains a cyclopropylmethoxy group, 3,4-difluoro substitution, and a chloro-iodophenylamino moiety.
  • Biological Activity : Acts as a potent MEK1 inhibitor (IC₅₀ = 17 nM), inducing G1-phase cell cycle arrest. Molecular weight 478.70 g/mol highlights its complexity compared to simpler benzamides .

Fluorination Patterns and Electronic Effects

  • N-(2,4-Difluorophenyl)-2-Fluorobenzamide : Exhibits a trifluorinated aromatic system but lacks an alkylamine group. Crystallographic data (CCDC 2320603) show C–H···F interactions, stabilizing its lattice .
  • N-(2,3-Difluorophenyl)-2-Fluorobenzamide : Fluorine at the 2,3-positions disrupts hydrogen-bonding networks compared to 2,4-difluoro isomers, as shown in studies comparing F···H–N and MeO···H–N interactions .

Data Table: Key Properties of Selected Benzamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Solubility Key Applications
This compound C₁₂H₁₃F₂NO 225.23 2,4-diF, Cyclopentyl Organic solvents Synthetic intermediate
3-Chloro-N-cyclohexyl-2,4-difluorobenzamide C₁₃H₁₃ClF₂NO 283.70 3-Cl, 2,4-diF, Cyclohexyl DMSO, Methanol Catalyst, intermediate
CI-1040 C₁₇H₁₄ClF₂IN₂O₂ 478.70 3,4-diF, Cl, I, Cyclopropymethoxy - MEK inhibition, anticancer
N-Cyclohexyl-2-fluorobenzamide C₁₃H₁₆FNO 221.27 2-F, Cyclohexyl - Crystallographic studies

Research Findings and Implications

  • Fluorine Positioning : 2,4-Difluoro substitution enhances electrophilicity and hydrogen-bond acceptor capacity, critical for interactions in biological systems .
  • Cycloalkyl Groups : Cyclopentyl derivatives exhibit faster metabolic clearance than cyclohexyl analogues due to reduced steric shielding .
  • Synthetic Accessibility : Halogenated benzamides (e.g., bromine, chlorine) are more reactive in cross-coupling reactions but require stringent purification .

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